molecular formula C7H10F2 B14407087 1,4-Difluorobicyclo[2.2.1]heptane CAS No. 84553-42-4

1,4-Difluorobicyclo[2.2.1]heptane

Cat. No.: B14407087
CAS No.: 84553-42-4
M. Wt: 132.15 g/mol
InChI Key: HRFGHWJQIUNREJ-UHFFFAOYSA-N
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Description

1,4-Difluorobicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure, where two fluorine atoms are attached to the first and fourth carbon atoms of the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluorobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of 1,3-cyclopentadiene with a fluorinated dienophile under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Difluorobicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Difluorobicyclo[2.2.1]heptane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 1,4-Difluorobicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

84553-42-4

Molecular Formula

C7H10F2

Molecular Weight

132.15 g/mol

IUPAC Name

1,4-difluorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10F2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2

InChI Key

HRFGHWJQIUNREJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)F)F

Origin of Product

United States

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